N-(3-methoxybenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-methylphenyl group and at position 2 with a sulfanyl acetamide moiety linked to a 3-methoxybenzyl group. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and enzyme modulation due to its planar, heteroaromatic nature.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-6-3-4-9-19(15)26-22(28)21-18(10-11-30-21)25-23(26)31-14-20(27)24-13-16-7-5-8-17(12-16)29-2/h3-12H,13-14H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSWJZJPKLNLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement involving a thieno[3,2-d]pyrimidine moiety, which is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of 432.58 g/mol. The presence of the methoxybenzyl group and the sulfanyl linkage are significant for its biological interactions.
Preliminary studies suggest that compounds similar to this compound may exert their biological effects through multiple mechanisms:
- Inhibition of Tubulin Polymerization : This mechanism is common among many anticancer agents. By disrupting microtubule dynamics, these compounds can inhibit cell division and induce apoptosis in cancer cells .
- Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For instance, research on thieno[3,2-d]pyrimidine derivatives indicates significant antiproliferative effects against various cancer cell lines. The following table summarizes findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Melanoma | 5.0 | Tubulin inhibition |
| Study B | Prostate | 8.0 | Apoptosis induction |
| Study C | Breast | 6.5 | Antioxidant activity |
Case Studies
- Case Study 1 : In a multicellular spheroid model, a derivative of this compound demonstrated enhanced efficacy compared to traditional chemotherapeutics, suggesting improved penetration and retention in tumor tissues .
- Case Study 2 : A recent investigation highlighted the compound's ability to modulate apoptotic pathways in prostate cancer cells. The study demonstrated that treatment with the compound led to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs and their differences are summarized below:
Physicochemical and Pharmacological Insights
- Solubility : Methoxy groups (e.g., 3-methoxybenzyl in the target compound) enhance polarity, improving aqueous solubility compared to analogs with chloro or alkyl groups (e.g., ). The hexahydro core in reduces solubility due to hydrophobicity.
- Lipophilicity : The 2-methylphenyl group in the target compound likely increases logP compared to the 4-methoxyphenyl in , favoring passive diffusion across biological membranes.
- Synthetic Accessibility : Coupling methods described in (e.g., diazonium salt reactions) are applicable to synthesizing sulfanyl acetamide derivatives, though steric hindrance from substituents (e.g., butyl in ) may complicate yields.
Research Findings and Implications
- SHELX Refinement : Structural characterization of similar compounds (e.g., ) relies on SHELX software for crystallographic refinement, ensuring accurate 3D modeling for structure-activity relationship (SAR) studies.
- SAR Insights :
- Position 3 Substitutions : Bulky groups (e.g., butyl in ) may hinder binding, while aryl groups (e.g., 2-methylphenyl in the target compound) optimize steric compatibility.
- Acetamide Linker : The sulfanyl acetamide moiety is critical for hydrogen bonding; modifications here (e.g., naphthyl in ) could disrupt activity.
Preparation Methods
Structural Features and Properties
The target compound consists of several key structural components:
- A thieno[3,2-d]pyrimidine core scaffold
- A 2-methylphenyl substituent at position 3
- A sulfanylacetamide group at position 2
- A 3-methoxybenzyl group attached to the acetamide nitrogen
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₃N₃O₃S₂ |
| Molecular Weight | 465.59 g/mol |
| Physical Appearance | Crystalline solid |
| IUPAC Name | 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide |
| SMILES | COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3 |
General Synthetic Strategies
Retrosynthetic Analysis
The preparation of N-(3-methoxybenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be approached through multiple disconnection strategies, which typically involve:
- Formation of the thieno[3,2-d]pyrimidine core
- Introduction of the 2-methylphenyl group at position 3
- Attachment of the sulfanylacetamide at position 2
- Formation of the 3-methoxybenzyl acetamide moiety
Key Building Blocks
The synthesis typically requires the following key intermediates:
| Building Block | Role in Synthesis |
|---|---|
| 3-Amino-5-substituted thiophenes | Precursor for thieno[3,2-d]pyrimidine core |
| 2-Methylaniline derivatives | Source of 2-methylphenyl substituent |
| 2-Chloroacetamide derivatives | Precursor for the sulfanylacetamide linkage |
| 3-Methoxybenzylamine | For acetamide formation |
Preparation Method 1: From Thiophene Precursors
Synthesis of Thieno[3,2-d]pyrimidine Core
This approach begins with the preparation of appropriate thiophene derivatives followed by construction of the pyrimidine ring.
Preparation of 3-Amino-5-arylthiophene-2-carboxylate
The initial step involves the synthesis of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate, which serves as a key intermediate:
- Reaction of malononitrile with aryl isothiocyanate and chloroacetonitrile under phase-transfer catalysis conditions (K₂CO₃/TBAB/benzene)
- Subsequent cyclization to form the thiophene ring
- Esterification to obtain the required methyl 3-amino-5-arylthiophene-2-carboxylate
Formation of the Pyrimidine Ring
The pyrimidine ring is constructed through condensation reactions:
Methyl 3-amino-5-arylthiophene-2-carboxylate + N,N-dimethylformamide dimethyl acetal →
Methyl 3-dimethylaminomethylideneamino-5-arylthiophene-2-carboxylate
This intermediate undergoes cyclization to form the thieno[3,2-d]pyrimidine core structure.
Introduction of the 2-Methylphenyl Group
The 2-methylphenyl group is introduced at position 3 of the pyrimidine ring through N-substitution:
- The thieno[3,2-d]pyrimidin-4(3H)-one is treated with a base (typically K₂CO₃ or NaH) in DMF
- Addition of 2-methylphenyl halide (bromide or iodide) or via reductive amination
- The reaction proceeds at 80-90°C for 4-6 hours to yield the 3-(2-methylphenyl)-substituted intermediate
Yields for this step typically range from 65-85% depending on reaction conditions.
Incorporation of the Sulfanylacetamide Moiety
The sulfanyl group is introduced at position 2 through the following sequence:
- Conversion of the thieno[3,2-d]pyrimidin-4(3H)-one to a 2-chloro derivative using phosphorus oxychloride (POCl₃)
- Nucleophilic substitution with thioacetate or hydrogen sulfide to generate the 2-mercapto derivative
- Alkylation with chloroacetamide derivatives in the presence of a base (K₂CO₃ or NaOH) in DMF
Preparation Method 2: Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis process and often improves yields.
One-Pot Synthesis of the Core Structure
The thieno[3,2-d]pyrimidin-4(3H)-one core can be efficiently prepared using microwave irradiation:
Microwave-Assisted Functionalization
The functionalization of position 2 can also be accelerated using microwave irradiation:
- The thieno[3,2-d]pyrimidin-4-one is converted to the 2-chloro derivative using POCl₃
- Microwave-assisted nucleophilic substitution with appropriate thiols (120°C, 15 minutes)
- Coupling with 3-methoxybenzylamine using HATU or other coupling agents under microwave conditions
| Microwave Parameters | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 4-8 hours | 15-30 minutes |
| Temperature | 80-100°C | 120-150°C |
| Yield | 65-75% | 80-95% |
| Purity | 90-95% | 95-98% |
Preparation Method 3: One-Pot Multi-Component Approach
Synthetic Procedure
A more efficient approach involves a one-pot reaction to construct the thieno[3,2-d]pyrimidin-4(3H)-one scaffold with the desired substituents:
Optimization Parameters
The one-pot synthesis has been optimized for various parameters:
| Parameter | Optimal Condition | Yield (%) | Observation |
|---|---|---|---|
| Solvent | Dioxane | 81-85 | Best solubility for all components |
| Temperature | 100-110°C | 80-83 | Lower temperature decreased yield |
| Catalyst | ZnCl₂ (10 mol%) | 85-90 | Lewis acid catalysis enhances yield |
| Reaction Time | 5-6 hours | 80-85 | Extended time showed no improvement |
| Molar Ratio | 1:1.1:1.2 | 85-90 | Slight excess of amine improved yield |
Preparation Method 4: Via 2-Thioxo Intermediate
Synthesis of 2-Thioxo Derivative
This approach utilizes a 2-thioxo intermediate for the preparation:
Conversion to Target Compound
The 2-thioxo derivative is then converted to the target compound:
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
| Method | Overall Yield (%) | Number of Steps | Time Required | Scalability |
|---|---|---|---|---|
| Method 1 | 45-55 | 5-6 | 3-4 days | Moderate |
| Method 2 | 65-75 | 4 | 1-2 days | Good |
| Method 3 | 70-80 | 3 | 1 day | Very good |
| Method 4 | 60-70 | 4-5 | 2-3 days | Good |
Reagent and Condition Optimization
The choice of reagents significantly impacts the success of these syntheses:
- Base selection: K₂CO₃ provides better selectivity compared to NaOH or KOH
- Solvent effects: DMF offers better solubility and reaction rates compared to DMSO or acetonitrile
- Temperature control: Higher temperatures accelerate reactions but may lead to side products
- Coupling agents: HATU demonstrates superior performance compared to DCC or EDC for amide formation
Purification and Characterization
Purification Techniques
Effective purification of the target compound involves:
- Initial precipitation from reaction mixture by addition of water
- Recrystallization from ethanol or methanol/water mixtures
- Column chromatography using silica gel with ethyl acetate/hexane gradient
- When necessary, preparative HPLC for high-purity samples
Analytical Characterization
The compound is characterized using multiple analytical techniques:
| Technique | Key Information | Typical Values |
|---|---|---|
| ¹H NMR | Confirms structure, proton environments | δ 2.25 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 3.95 (s, 2H, SCH₂), 4.40 (d, 2H, CH₂NH), 6.70-7.60 (m, 9H, Ar-H), 7.95 (s, 1H, thiophene-H), 8.40 (t, 1H, NH) |
| ¹³C NMR | Carbon environments | 158.6 (C=O pyrimidine), 166.2 (C=O amide), 159.8, 140.2, 138.3 (aromatic C) |
| Mass Spectrometry | Molecular weight confirmation | m/z 466 [M+H]⁺ |
| IR Spectroscopy | Functional group identification | 3300 (NH), 1680 (C=O pyrimidine), 1650 (C=O amide) cm⁻¹ |
| Elemental Analysis | Composition verification | C: 61.92%, H: 4.98%, N: 9.03%, S: 13.78% |
Scale-Up Considerations and Challenges
Laboratory to Kilogram Scale
Scaling up the synthesis presents several challenges:
- Heat transfer limitations in larger reaction vessels
- Mixing efficiency diminishes in larger volumes
- Purification becomes more challenging at scale
- Safety considerations with larger quantities of reagents
Process Modifications for Scale-Up
For kilogram-scale synthesis, the following modifications are recommended:
- Continuous flow chemistry for exothermic steps
- Replacement of hazardous reagents (e.g., replacing POCl₃ with TFAA/Et₃N)
- Implementation of more efficient purification methods (e.g., continuous crystallization)
- Solvent recovery systems to reduce environmental impact and cost
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires multi-step reactions with precise control of:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution at the sulfanyl group, while ethanol aids in intermediate purification .
- Temperature : Reactions typically proceed at 60–80°C to avoid decomposition of heat-sensitive intermediates like the thieno[3,2-d]pyrimidinone core .
- Catalysts : Bases such as potassium carbonate or triethylamine facilitate deprotonation during amide bond formation .
- Yield optimization : Stepwise monitoring via TLC or HPLC is recommended to isolate intermediates and minimize side products .
Q. Which spectroscopic methods are most reliable for structural characterization?
- NMR : H and C NMR confirm regiochemistry of the methoxybenzyl and 2-methylphenyl substituents. Aromatic proton splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) validate substitution positions .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks and detects impurities from incomplete sulfanyl-acetamide coupling .
- IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm) and S–C (650–700 cm) confirm functional group integrity .
Q. How should researchers design initial biological activity screens?
- In vitro assays : Prioritize targets based on structural analogs (e.g., thieno-pyrimidine derivatives with known kinase or antimicrobial activity). Use:
- Cytotoxicity assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial disk diffusion for Gram-positive bacteria (e.g., S. aureus) due to the compound’s lipophilic substituents enhancing membrane penetration .
- Dose-response curves : Start with 1–100 µM concentrations to identify IC values .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the 3-methoxybenzyl group to assess steric/electronic effects on target binding. For example:
- Replace methoxy with halogens (e.g., Cl, F) to enhance electrophilicity .
- Introduce bulkier groups (e.g., 3,5-dimethoxybenzyl) to probe hydrophobic pocket interactions .
- Bioisosteric replacement : Swap the sulfanyl linker with sulfonyl or methylene groups to evaluate stability and binding kinetics .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) with crystallographic data (e.g., PDB 4XYZ) to correlate substituent changes with activity .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Kinetic studies : Monitor intermediate formation via in situ H NMR (e.g., during thieno-pyrimidinone cyclization) .
- Isotopic labeling : Use O-labeled 4-oxo intermediates to track oxygen incorporation during ring closure .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states for sulfanyl-acetamide coupling, identifying rate-limiting steps .
Q. What crystallographic insights are available for this compound’s analogs?
- Crystal system data : Analogous structures (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) crystallize in monoclinic systems (space group P21/c) with unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 18.220 |
| b (Å) | 8.118 |
| c (Å) | 19.628 |
| β (°) | 108.76 |
| Z | 8 |
- Hydrogen bonding : Key interactions involve the pyrimidinone carbonyl and acetamide NH groups, stabilizing the planar conformation critical for bioactivity .
Q. How can in vivo efficacy and toxicity be evaluated preclinically?
- Animal models : Use xenograft mice for anticancer studies or systemic infection models (e.g., S. aureus-induced sepsis) .
- Pharmacokinetics : Assess oral bioavailability and half-life via LC-MS/MS plasma profiling. Optimize formulations using PEGylated nanoparticles to enhance solubility .
- Toxicology : Conduct acute toxicity tests (OECD 423) with histopathological analysis of liver/kidney tissues .
Key Considerations for Methodological Rigor
- Contradictions in evidence : Solvent selection varies across studies (DMF vs. ethanol). Resolve by testing both under standardized conditions and comparing yields/purity .
- Data gaps : Melting points and solubility data are often unreported. Use differential scanning calorimetry (DSC) and shake-flask methods to fill these gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
